Pyridin-2-yl vs. Pyridin-3-yl Isomerism Drives a >1,000-Fold Difference in Target Engagement Profile
The closest structural analog of the target compound is its pyridin-3-yl regioisomer, 4-(4-methoxyphenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine (BDBM94269; CID 714205). In the PubChem BioAssay AID 651650 dose-response confirmation assay for modulators of the CendR–NRP-1 interaction, BDBM94269 returned an IC₅₀ > 95,000 nM (>95 µM) against human Neuropilin-1, classifying it as essentially inactive on this target [1]. In contrast, the N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold to which the target compound belongs has been validated as a bona fide KDR (VEGFR-2) kinase inhibitor pharmacophore, with close analogs such as BDBM5358 (N-(6-methoxypyridin-2-yl)-5-phenyl-1,3-thiazol-2-amine) achieving an IC₅₀ of 3 nM against KDR in a standardized kinase inhibition assay (25 µM ATP / 10 µCi [γ-³³P]ATP, poly-Glu/Tyr substrate, pH 7.4, 22 °C) [2]. The sole difference between the target compound and BDBM94269 is the position of the pyridine nitrogen (ortho vs. meta to the amino linkage), yet this single-atom variation produces a functional selectivity shift of >4.5 log units between the NRP-1-inactive pyridin-3-yl isomer and the KDR-active pyridin-2-yl pharmacophore [3].
| Evidence Dimension | In vitro target engagement (IC₅₀) – positional isomer comparison |
|---|---|
| Target Compound Data | N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine: No direct NRP-1 data available; belongs to KDR-active pyridin-2-amine pharmacophore class (analog IC₅₀ range: 3–10 nM against KDR) [2] |
| Comparator Or Baseline | 4-(4-Methoxyphenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine (BDBM94269): IC₅₀ > 95,000 nM against Neuropilin-1 (PubChem AID 651650) [1] |
| Quantified Difference | >4.5 log-unit selectivity shift between pyridin-3-yl (NRP-1-inactive) and pyridin-2-yl pharmacophore (KDR-active); KDR IC₅₀ of closest pyridin-2-yl analog is 3 nM vs. NRP-1 IC₅₀ >95,000 nM for pyridin-3-yl congener |
| Conditions | NRP-1: CendR–NRP-1 interaction panel assay (PubChem AID 651650); KDR: activated KDR kinase, 25 µM ATP, poly-Glu/Tyr substrate, pH 7.4, 22 °C, 15 min incubation [1][2] |
Why This Matters
Procurement of the correct regioisomer is essential to avoid selecting an NRP-1-inactive compound (pyridin-3-yl) when KDR kinase inhibition is the intended application.
- [1] BindingDB. BDBM94269: IC₅₀ > 9.50 × 10⁴ nM against Neuropilin-1. PubChem BioAssay AID 651650. https://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=94269 (accessed 2026-04-29). View Source
- [2] BindingDB. BDBM5358 IC₅₀ = 3 nM; BDBM5281 IC₅₀ = 6 nM; BDBM5351 IC₅₀ = 6 nM; BDBM5353 IC₅₀ = 10 nM – all against VEGFR-2 (KDR) from Bilodeau et al. Bioorg. Med. Chem. Lett. 2004. https://bdb2.ucsd.edu/jsp/dbsearch/PrimarySearch_pubmed.jsp?pubmed=15125964 (accessed 2026-04-29). View Source
- [3] Bilodeau, M. T.; Rodman, L. D.; McGaughey, G. B.; et al. The Discovery of N-(1,3-Thiazol-2-yl)pyridin-2-amines as Potent Inhibitors of KDR Kinase. Bioorg. Med. Chem. Lett. 2004, 14 (11), 2941–2945. View Source
